![molecular formula C15H18N2 B1492559 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2098040-62-9](/img/structure/B1492559.png)
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones in three steps: cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- General Synthesis of 4-(Alkyl)pyrazoles : A two-step synthesis method has been developed for 4-(alkyl)pyrazoles, demonstrating the versatility of pyrazole derivatives in chemical synthesis. This method could potentially be adapted or serve as inspiration for the synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives (Reger et al., 2003).
- Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds : Demonstrates the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, highlighting the chemical flexibility and potential for creating diverse compounds with a pyrazine core for various applications (Baron et al., 2005).
Biological Activities and Applications
- Antimicrobial and Anti-inflammatory Activities : Pyrazole derivatives, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, have shown good antimicrobial, anti-inflammatory, and analgesic activities, suggesting potential medical applications for similar structures (Zaki et al., 2016).
- Anticancer Activity : Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have exhibited significant antitumor activity, particularly against human breast adenocarcinoma cell lines. This indicates the potential of pyrazine derivatives in cancer research and therapy (Abdellatif et al., 2014).
Optoelectronic Properties
- Optoelectronic Applications : 2,5-Di(aryleneethynyl)pyrazine derivatives have been synthesized and characterized for their structural and optoelectronic properties, suggesting their utility in light-emitting devices and as part of electronic materials (Zhao et al., 2004).
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets. These may include various enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
Pyrrolopyrazine derivatives are known to interact with their targets in a way that modulates their activity, leading to their various biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect multiple biochemical pathways due to their wide range of biological activities. These can include pathways involved in inflammation, microbial infection, cancer, and more .
Result of Action
The molecular and cellular effects of “4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” would depend on its specific targets and mode of action. Given the biological activities of pyrrolopyrazine derivatives, these effects could potentially include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
4,4-dimethyl-1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2)11-16-14(12-7-4-3-5-8-12)13-9-6-10-17(13)15/h3-10,14,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDZXUWDGGZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
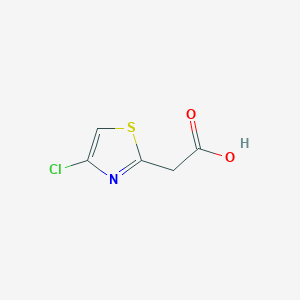


![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
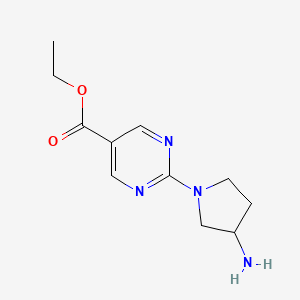
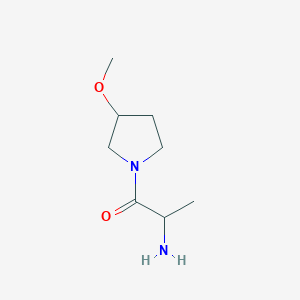
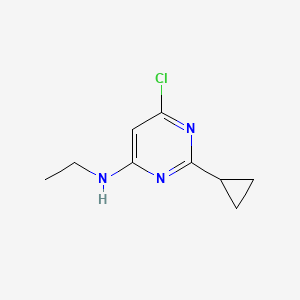
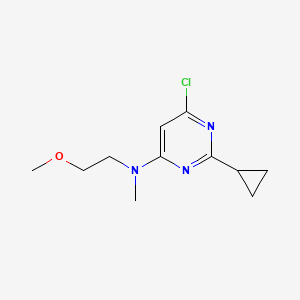

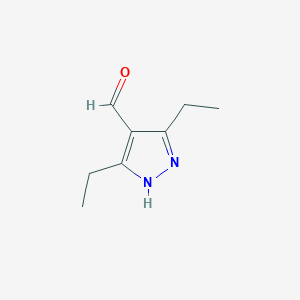

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)